Flambamycin

Catalog No.
S528046
CAS No.
42617-24-3
M.F
C61H88Cl2O33
M. Wt
1420.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flambamycin

CAS Number

42617-24-3

Product Name

Flambamycin

IUPAC Name

[(1R,2R,4R,6S)-4-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2R,3R,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3,6-dihydroxy-5-methoxyoxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-2-hydroxy-6-methylcyclohexyl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

Molecular Formula

C61H88Cl2O33

Molecular Weight

1420.2 g/mol

InChI

InChI=1S/C61H88Cl2O33/c1-20(2)51(71)86-46-41-31(93-61(94-41)50-49(80-19-81-50)60(74,25(7)64)26(8)92-61)18-79-55(46)90-56-44(77-12)36(68)40(30(84-56)17-75-10)87-54-37(69)43(45(78-13)53(73)89-54)88-57-47(70)58(9)48(24(6)82-57)95-59(96-58)16-29(66)39(23(5)91-59)83-27-14-21(3)38(28(65)15-27)85-52(72)32-22(4)33(62)35(67)34(63)42(32)76-11/h20-21,23-24,26-31,36-41,43-50,53-57,65-70,73-74H,14-19H2,1-13H3/t21-,23+,24+,26+,27+,28+,29+,30+,31-,36-,37+,38+,39+,40+,41+,43+,44-,45+,46+,47+,48+,49+,50+,53-,54+,55-,56-,57-,58+,59+,60-,61+/m0/s1

InChI Key

ATJWHTJURZPAPG-CFNSFCSXSA-N

SMILES

CC1CC(CC(C1OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)OC3C(OC4(CC3O)OC5C(OC(C(C5(O4)C)O)OC6C(C(OC(C6OC)O)OC7C(OC(C(C7O)OC)OC8C(C9C(CO8)OC1(O9)C2C(C(C(O1)C)(C(=O)C)O)OCO2)OC(=O)C(C)C)COC)O)C)C

Solubility

Soluble in DMSO

Synonyms

Flambamycin; RP-21190; RP 21190; RP21190;

Canonical SMILES

CC1CC(CC(C1OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)OC3C(OC4(CC3O)OC5C(OC(C(C5(O4)C)O)OC6C(C(OC(C6OC)O)OC7C(OC(C(C7O)OC)OC8C(C9C(CO8)OC1(O9)C2C(C(C(O1)C)(C(=O)C)O)OCO2)OC(=O)C(C)C)COC)O)C)C

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]([C@@H]1OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O[C@@H]3[C@H](O[C@]4(C[C@H]3O)O[C@@H]5[C@H](O[C@H]([C@H]([C@]5(O4)C)O)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OC)O)O[C@@H]7[C@H](O[C@H]([C@H]([C@H]7O)OC)O[C@H]8[C@@H]([C@H]9[C@H](CO8)O[C@@]1(O9)[C@H]2[C@H]([C@@]([C@H](O1)C)(C(=O)C)O)OCO2)OC(=O)C(C)C)COC)O)C)C

Description

The exact mass of the compound Flambamycin is 1418.4585 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flambamycin is a complex antibiotic compound produced by the actinobacterium Streptomyces hygroscopicus. It belongs to the orthosomycin family of antibiotics, characterized by a unique oligosaccharide structure that includes orthoester linkages. This compound has garnered attention due to its potential as an antibacterial agent, particularly against Gram-positive bacteria. The molecular structure of flambamycin is notable for its intricate arrangement of sugar units and functional groups, which contribute to its biological activity and chemical reactivity.

, primarily through methanolysis, which leads to the formation of several degradation products. The key reactions include:

  • Methanolysis: This reaction involves treating flambamycin with methanolic hydrochloric acid, resulting in the formation of compounds like flambalactone, methyl flambate, and other derivatives .
  • Hydrolysis: Under acidic conditions, flambamycin can hydrolyze to yield products such as flambeurekanose, which is an orthoester derivative .
  • Oxidation and Reduction: Flambamycin can also participate in oxidation and reduction reactions, leading to various oxidized or reduced derivatives depending on the reagents used.

These reactions are crucial for understanding the compound's stability, reactivity, and potential modifications for therapeutic applications.

The synthesis of flambamycin involves several steps, primarily focusing on fermentation processes followed by chemical modifications. The main methods include:

  • Fermentation: Flambamycin is produced through the fermentation of Streptomyces hygroscopicus, where specific growth conditions optimize antibiotic production.
  • Chemical Modifications: Post-fermentation, flambamycin can be chemically modified through methanolysis or hydrolysis to yield various derivatives that may enhance its antibacterial efficacy or reduce toxicity .

These methods highlight the importance of both biological and chemical techniques in producing and modifying this antibiotic compound.

Flambamycin's primary application lies in its use as an antibiotic. Its potential applications include:

  • Clinical Use: As an antibacterial agent against resistant strains of Gram-positive bacteria.
  • Research: Investigating mechanisms of antibiotic resistance and studying bacterial cell processes.
  • Pharmaceutical Development: Developing new formulations or derivatives that could enhance its efficacy or reduce side effects.

Research into the interactions of flambamycin with biological systems is ongoing. Key areas of focus include:

  • Enzyme Interactions: Studies have shown that degradation products like flambalactone can inhibit bacterial enzymes, contributing to their antibacterial effects.
  • Cellular Effects: The impact on various cell types, particularly bacterial cells, has been observed, indicating potential pathways for therapeutic action .

Understanding these interactions is crucial for optimizing the use of flambamycin in clinical settings.

Flambamycin shares structural and functional similarities with several other compounds derived from Streptomyces species. Notable similar compounds include:

  • Methyl Flambate
  • Flambatriose Isobutyrate
  • Flambatetrose Isobutyrate

Comparison

CompoundStructure TypeBiological ActivityUnique Features
FlambamycinOligosaccharideAntibacterialUnique orthoester linkages
Methyl FlambateEster derivativeAntibacterialLess potent than flambamycin
Flambatriose IsobutyrateSugar derivativeAntibacterialDifferent sugar composition
Flambatetrose IsobutyrateSugar derivativeAntibacterialVaries in sugar linkage

Flambamycin stands out due to its specific chemical structure and pronounced biological activity against Gram-positive bacteria. Its unique oligosaccharide framework allows for distinct interactions within bacterial systems, making it a subject of interest for further research in antibiotic development and resistance mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

1418.4585

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Zagar C, Scharf HD. Synthesis of a terminal A-B-C disaccharide fragment of flambamycin, curamycin, and avilamycin. Carbohydr Res. 1993 Oct 4;248:107-18. PubMed PMID: 8252527.
2: Ninet L, Benazet F, Charpentie Y, Dubost M, Florent J, Lunel J, Mancy D, Preud'Homme J. Flambamycin, a new antibiotic from Streptomyces hygroscopicus DS 23 230. Experientia. 1974 Nov 15;30(11):1270-2. PubMed PMID: 4435163.

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